molecular formula C13H20ClNO3 B8178654 4-(3,4-Dimethoxyphenyl)-4-piperidinol HCl

4-(3,4-Dimethoxyphenyl)-4-piperidinol HCl

Cat. No.: B8178654
M. Wt: 273.75 g/mol
InChI Key: OKBRQOSLXSHRPH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-4-piperidinol HCl is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidinol core substituted with a 3,4-dimethoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-4-piperidinol HCl typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-(3,4-dimethoxyphenyl)-4-piperidinol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperidinol derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-4-piperidinol HCl has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-piperidinol HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-4-piperidone
  • 3,4-Dimethoxyphenethylamine
  • 4-(3,4-Dimethoxyphenyl)-4-piperidinecarboxylic acid

Comparison:

  • Uniqueness: 4-(3,4-Dimethoxyphenyl)-4-piperidinol HCl is unique due to its specific substitution pattern and the presence of both a piperidinol and a dimethoxyphenyl group, which confer distinct chemical and biological properties.
  • Differences: Compared to its analogs, this compound may exhibit different reactivity and biological activity due to variations in functional groups and molecular structure.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-16-11-4-3-10(9-12(11)17-2)13(15)5-7-14-8-6-13;/h3-4,9,14-15H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBRQOSLXSHRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCNCC2)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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